An In-depth Technical Guide to 1-Pyrenecarboxaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 1-Pyrenecarboxaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenecarboxaldehyde is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene (B120774) backbone with a formyl substituent. This bifunctional molecule exhibits unique photophysical properties, primarily owing to the extended π-conjugation of the pyrene moiety. Its significant fluorescence and sensitivity to the polarity of its environment make it a valuable tool in various scientific disciplines, including as a fluorescent probe for single nucleotide polymorphism (SNP) typing and for the functionalization of carbon nanotubes.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural features of 1-Pyrenecarboxaldehyde, supplemented with experimental protocols and structural visualizations.
Chemical and Physical Properties
1-Pyrenecarboxaldehyde is a dark yellow to yellow solid at room temperature.[1] It is insoluble in water but can be recrystallized from aqueous ethanol (B145695).[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O | [2][3] |
| Molecular Weight | 230.26 g/mol | [2][3][4] |
| Melting Point | 123-126 °C | [1] |
| Appearance | Dark Yellow Solid | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 3029-19-4 | [3] |
Molecular Structure
The structure of 1-Pyrenecarboxaldehyde consists of a pyrene core, which is a fused four-ring aromatic system, with an aldehyde group (-CHO) attached to the 1-position. The planar nature of the pyrene ring system and the electron-withdrawing nature of the aldehyde group influence its chemical reactivity and photophysical characteristics.
Key Structural Identifiers:
-
IUPAC Name: pyrene-1-carbaldehyde[3]
-
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=O
-
InChI: InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H[3][5]
-
InChIKey: RCYFOPUXRMOLQM-UHFFFAOYSA-N[3]
The following diagram illustrates the chemical structure of 1-Pyrenecarboxaldehyde.
Caption: Chemical structure of 1-Pyrenecarboxaldehyde.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Pyrenecarboxaldehyde. Key spectroscopic data are summarized below.
| Spectroscopic Technique | Key Features | Source |
| ¹H NMR | Spectra available for structural confirmation. | [5] |
| ¹³C NMR | Spectra available for structural confirmation. | [5] |
| Mass Spectrometry (GC-MS) | Molecular Weight: 230.26 g/mol . Spectra available. | [3] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic aldehyde C=O and aromatic C-H stretches. | [6] |
| UV/Visible Spectroscopy | Spectra available, indicating the electronic transitions of the pyrene core. | [3] |
Experimental Protocols
Synthesis of 1-Pyrenecarboxaldehyde from 1-Bromopyrene (B33193)
A common and effective method for the synthesis of 1-Pyrenecarboxaldehyde involves the lithiation of 1-bromopyrene followed by formylation with N,N-dimethylformamide (DMF).[7]
Materials:
-
1-Bromopyrene
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried round-bottomed flask equipped with a magnetic stir bar is charged with 1-bromopyrene.
-
The flask is evacuated and backfilled with nitrogen gas three times.
-
Anhydrous THF is added to the flask under a nitrogen atmosphere to dissolve the 1-bromopyrene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.6 M in hexane) is added dropwise to the cooled solution via syringe over a period of 10 minutes. The reaction mixture is stirred for 1 hour at -78 °C.[8]
-
Anhydrous DMF is then added rapidly via syringe.[8]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.[8]
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from aqueous ethanol to yield 1-Pyrenecarboxaldehyde as a pale yellow solid.[1]
The following diagram illustrates the experimental workflow for the synthesis of 1-Pyrenecarboxaldehyde.
Caption: Synthesis workflow for 1-Pyrenecarboxaldehyde.
Safety and Handling
1-Pyrenecarboxaldehyde is considered a hazardous substance.[9] It is irritating to the eyes, respiratory system, and skin.[9][10] Appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[9][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[9]
Applications
The primary application of 1-Pyrenecarboxaldehyde stems from its fluorescent properties. It is utilized as a novel base-discriminating fluorescent compound, which is highly sensitive to the polarity of its environment, making it suitable for applications such as SNP typing.[1] Furthermore, its pyrene moiety can interact with the sidewalls of carbon nanotubes through π-π stacking, enabling its use in the surface functionalization of these materials. It also serves as an important intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1]
References
- 1. 1-Pyrenecarboxaldehyde | 3029-19-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 1-Pyrenecarboxaldehyde [webbook.nist.gov]
- 4. 1-Pyrenecarboxaldehyde (CAS 3029-19-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Pyrenecarboxaldehyde(3029-19-4) 1H NMR [m.chemicalbook.com]
- 6. 1-Pyrenecarboxaldehyde [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. gmchemic.com [gmchemic.com]
